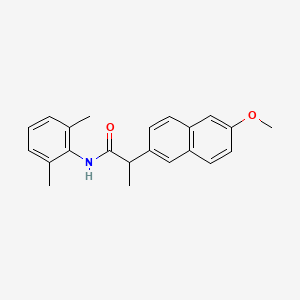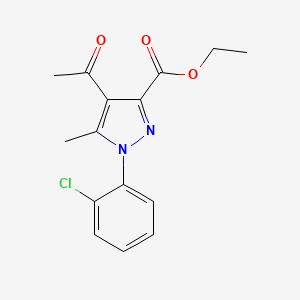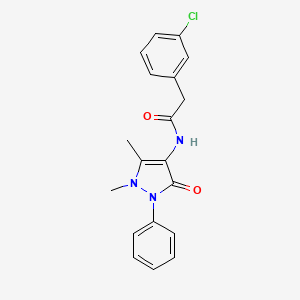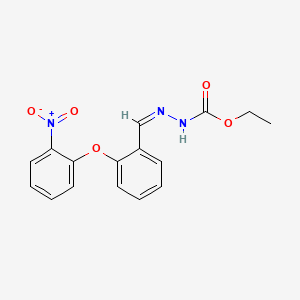![molecular formula C11H14N4O2S2 B13374632 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374632.png)
7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method. This involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of appropriate starting materials under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen or sulfur atoms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Similar in structure but with different substituents.
7-methyl-2-sulfanyl-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Similar core structure with a methyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 7-(2-methoxyethyl)-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific substituents, which confer distinct chemical and biological properties. The methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14N4O2S2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
11-(2-methoxyethyl)-5-sulfanylidene-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one |
InChI |
InChI=1S/C11H14N4O2S2/c1-17-5-4-14-3-2-8-7(6-14)9(16)15-10(12-8)19-11(18)13-15/h2-6H2,1H3,(H,13,18) |
InChI-Schlüssel |
HEBBIBALZGXFJU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-isobutyl-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13374559.png)

![7-(2-methoxyethyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374574.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13374579.png)
![Methyl 4-[(3-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B13374590.png)
![5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13374593.png)
![5-({2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}amino)-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374598.png)
![5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374613.png)


![ethyl [4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetate](/img/structure/B13374621.png)

![N-[2-(7-chloro-3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]butanamide](/img/structure/B13374628.png)
